molecular formula C14H13N3O3 B12254820 N-[2-nitro-5-(phenylamino)phenyl]acetamide

N-[2-nitro-5-(phenylamino)phenyl]acetamide

Cat. No.: B12254820
M. Wt: 271.27 g/mol
InChI Key: WFIYHLDPZYNHJO-UHFFFAOYSA-N
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Description

N-[2-nitro-5-(phenylamino)phenyl]acetamide is an organic compound with a complex structure that includes nitro, phenylamino, and acetamide functional groups

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

N-(5-anilino-2-nitrophenyl)acetamide

InChI

InChI=1S/C14H13N3O3/c1-10(18)15-13-9-12(7-8-14(13)17(19)20)16-11-5-3-2-4-6-11/h2-9,16H,1H3,(H,15,18)

InChI Key

WFIYHLDPZYNHJO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)NC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-nitro-5-(phenylamino)phenyl]acetamide typically involves nucleophilic aromatic substitution (SNAr) reactions. One common method is the reaction of 2-nitroaniline with acetic anhydride in the presence of a base such as pyridine . The reaction conditions often include heating to facilitate the formation of the acetamide group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of eco-friendly energy sources such as microwave or ultrasound irradiation can improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-nitro-5-(phenylamino)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

N-[2-nitro-5-(phenylamino)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-nitro-5-(phenylamino)phenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-nitro-5-(phenylamino)phenyl]acetamide is unique due to the presence of both nitro and phenylamino groups, which confer distinct chemical reactivity and biological activity.

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